molecular formula C13H14O3 B11771040 (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol

(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol

Cat. No.: B11771040
M. Wt: 218.25 g/mol
InChI Key: VIOYVTCXWNPWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is an organic compound with a complex structure that includes a furan ring substituted with methoxy and methyl groups, and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxy-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols .

Scientific Research Applications

(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with various molecular targets. The methoxy and methyl groups on the furan ring, along with the phenyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methanol: Similar structure but lacks the furan ring.

    (5-Methylfuran-2-yl)methanol: Similar structure but lacks the phenyl group.

    (4-Methoxy-5-methylfuran-2-yl)methanol: Similar structure but lacks the phenyl group

Uniqueness

(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(4-methoxy-5-methylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C13H14O3/c1-9-11(15-2)8-12(16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3

InChI Key

VIOYVTCXWNPWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(C2=CC=CC=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.